molecular formula C6H5FN2O2 B096850 2-Fluoro-3-methyl-5-nitropyridine CAS No. 19346-46-4

2-Fluoro-3-methyl-5-nitropyridine

Cat. No. B096850
CAS RN: 19346-46-4
M. Wt: 156.11 g/mol
InChI Key: CFKHKTLGKNBEPI-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-3-methyl-5-nitropyridine is a fluorinated nitropyridine derivative. Fluoropyridines are a class of compounds that have garnered interest due to their utility in various chemical syntheses and potential applications in medicinal chemistry. The presence of both a fluorine atom and a nitro group within the pyridine ring suggests that this compound could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of fluoropyridines can be achieved through a fluorodenitration reaction, as described in the first paper. This process involves the use of tetrabutylammonium fluoride (TBAF) and can be applied to 2- or 4-nitro-substituted pyridines. The reaction is noted for its mild conditions and tolerance to water. However, for 3-nitropyridines, the presence of additional electron-withdrawing groups is necessary for the reaction to proceed efficiently . Although the specific synthesis of 2-Fluoro-3-methyl-5-nitropyridine is not detailed, the general methodology could potentially be applied with appropriate modifications.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methyl-5-nitropyridine would consist of a pyridine ring with a fluorine atom at the second position, a methyl group at the third position, and a nitro group at the fifth position. The electronic effects of these substituents would influence the reactivity of the compound. The fluorine atom is highly electronegative, which could affect the electron density of the aromatic ring, while the nitro group is an electron-withdrawing group that could make the ring more susceptible to nucleophilic attack.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2-Fluoro-3-methyl-5-nitropyridine. However, based on the general behavior of similar compounds, it can be inferred that the nitro group could undergo further transformations, such as reduction to an amino group or replacement with other functional groups like hydroxy or methoxy groups . The fluorine atom could also influence the site selectivity of reactions involving the pyridine ring due to its inductive effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-3-methyl-5-nitropyridine are not explicitly provided in the papers. However, the presence of both a fluorine atom and a nitro group is likely to impact the compound's boiling point, melting point, solubility, and stability. Fluorinated compounds often have increased thermal and chemical stability, which can be advantageous in pharmaceutical applications. The nitro group could make the compound more reactive in certain chemical contexts, such as reductive conditions .

Scientific Research Applications

Kinetics and Mechanisms of Reactions

Research by Brewis et al. (1974) focused on the kinetics of reactions involving substituted α-halogenopyridines, including compounds similar to 2-Fluoro-3-methyl-5-nitropyridine. They examined reactions with aniline and its derivatives in various solvents, providing insights into the catalysis and mechanisms of nucleophilic aromatic substitution, a key aspect relevant to 2-Fluoro-3-methyl-5-nitropyridine chemistry (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Vibrational Spectral Studies

Balachandran, Lakshmi, and Janaki (2012) conducted conformational stability and vibrational spectral studies on compounds closely related to 2-Fluoro-3-methyl-5-nitropyridine. Their work included density functional theory (DFT) based analyses, offering a deeper understanding of molecular stability and electronic properties (Balachandran, Lakshmi, & Janaki, 2012).

Fluorescent Probe Development

Singh, Thakur, Raj, and Pandey (2020) explored the development of fluorescent probes based on 2-aminoethylpyridine derivatives. These probes, related to 2-Fluoro-3-methyl-5-nitropyridine, show potential for detecting metal ions in aqueous media, highlighting applications in environmental and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Substitution Reactions for Synthesis

Research by Culshaw et al. (2012) demonstrated methods for substituting 3-fluoro-2-nitropyridine, a compound structurally similar to 2-Fluoro-3-methyl-5-nitropyridine, with various amines. This study is relevant for understanding substitution reactions in the synthesis of related compounds (Culshaw, Eden, Ford, Hayter, Perkins, & Pike, 2012).

Synthesis of Pyridine Derivatives

Hand and Baker (1989) worked on synthesizing various pyridine derivatives, including those related to 2-Fluoro-3-methyl-5-nitropyridine. Their study contributes to the broader understanding of the chemical pathways and methodologies for synthesizing structurally similar compounds (Hand & Baker, 1989).

Dye Synthesis and UV Absorption

Bell, Day, and Peters (1967) explored the synthesis of arylaminonitropyridines, with implications for dye synthesis and understanding UV absorption characteristics. These findings can be related to the properties of 2-Fluoro-3-methyl-5-nitropyridine in terms of its potential application in dye synthesis and its UV absorption properties (Bell, Day, & Peters, 1967).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of "2-Fluoro-3-methyl-5-nitropyridine" .

Future Directions

The future directions in the research of “2-Fluoro-3-methyl-5-nitropyridine” and similar compounds could involve the development of a single robust method allowing the selective introduction of multiple functional groups . This could lead to the synthesis of a privileged pyridine scaffold containing biologically relevant molecules .

properties

IUPAC Name

2-fluoro-3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKHKTLGKNBEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496866
Record name 2-Fluoro-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methyl-5-nitropyridine

CAS RN

19346-46-4
Record name 2-Fluoro-3-methyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19346-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-3-methyl-5-nitropyridine (15 g, 86.9 mmol; from Maybridge Chemical Co.), KF (12 g, 258 mmol) and tetraphenylphosphonium bromide (20 g, 47.7 mmol; Aldrich) were combined in 200 mL of acetonitrile and heated at reflux for 4 days. The mixture was diluted with Et2O (500 mL) and filtered, and the filtrate was concentrated. The residue was triturated with hot hexane (4×200 mL), and the hexane solutions were combined and concentrated to afford the title compound as a solid (8.4 g, 60%): 1H NMR (DMSO-d6, 300 MHz) δ2.42 (s, 3H), 8.43 (m, 1H), 8.95 (dd, J=1.6 Hz, 1H); MS (CI/NH3) m/z: 157 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Michalski, E Kucharska, W Sąsiadek, J Lorenc… - … Acta Part A: Molecular …, 2013 - Elsevier
… The synthesis of 3-methyl-5-nitro-2-(2-phenylhydrazinyl)pyridine (PH5N3M) was performed in the following way: 0.01 mol of 2-fluoro-3-methyl-5-nitropyridine was dissolved in 10 cm 3 …
Number of citations: 13 www.sciencedirect.com
A Lishchynskyi, MA Novikov, E Martin… - The Journal of …, 2013 - ACS Publications
Fluoroform-derived CuCF 3 recently discovered in our group exhibits remarkably high reactivity toward aryl and heteroaryl halides, performing best in the absence of extra ligands. A …
Number of citations: 178 pubs.acs.org

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